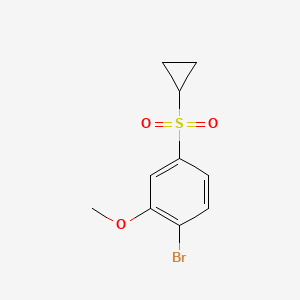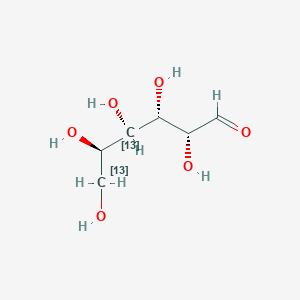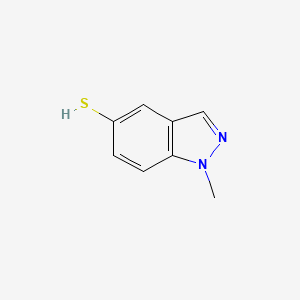
1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- is an organic compound with the molecular formula C10H10Cl2O It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
1-Propanone, 3-chloro-1-phenyl-: Similar structure but lacks the methyl group at the 2nd position of the phenyl ring.
2-Propanone, 1-chloro-: A simpler structure with only one chlorine atom and no phenyl ring.
Uniqueness: 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63549-33-7 |
|---|---|
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
3-chloro-1-(5-chloro-2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
VBICFYLYNPVUKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)







